Quinazoline

概述

描述

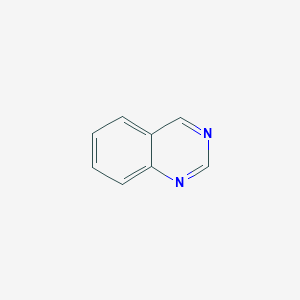

Quinazoline is an organic compound with the chemical formula C₈H₆N₂. It is an aromatic heterocycle consisting of two fused six-membered rings: a benzene ring and a pyrimidine ring. This compound is a light yellow crystalline solid that is soluble in water. This compound and its derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

- The synthesis of this compound was first reported in 1895 by August Bischler and Lang through the decarboxylation of this compound-2-carboxylic acid .

- In 1903, Siegmund Gabriel synthesized this compound from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine. This intermediate then condensed with formic acid to yield dihydrothis compound, which was subsequently oxidized to this compound .

- Modern synthetic methods include the reaction of anthranilic acid with formamide or formic acid, and the cyclization of 2-aminobenzonitrile with formamide .

Industrial Production Methods:

- Industrial production of this compound derivatives often involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions .

- Transition metal-free approaches and base-driven synthesis in water are also employed for the efficient production of this compound derivatives .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.

Reduction: Hydrogen iodide and red phosphorus are used for the reduction of nitro groups to amines.

Substitution: Halogenated this compound derivatives react with nucleophiles such as amines and thiols under mild conditions.

Major Products:

科学研究应用

Medicinal Chemistry Applications

Quinazolines have garnered attention in medicinal chemistry for their potential as therapeutic agents. They exhibit a wide range of biological activities, including:

- Anticancer Activity : Quinazoline derivatives like 4-aminothis compound have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. These compounds demonstrate significant antitumor activity with IC50 values in the nanomolar range .

- Antiviral Properties : Certain this compound derivatives have shown effectiveness against viral infections, including HIV and other viral pathogens .

- Antimicrobial Effects : Quinazolines possess antibacterial and antifungal properties, making them valuable in treating infections .

- Anti-inflammatory and Analgesic Properties : Their ability to inhibit inflammatory pathways has led to the development of this compound-based drugs for pain management .

Structural Variations and Their Implications

The pharmacological efficacy of quinazolines is significantly influenced by their structural modifications. Key positions on the this compound ring are critical for enhancing bioactivity:

- Position 2 : Substituents at this position can lead to increased anti-viral and anti-hypertensive activities .

- Position 4 : Modifications here are associated with improved anti-cancer potency .

- Position 6 : The introduction of electron-rich substituents can enhance antibacterial activity .

Table 1: Structural Modifications and Their Biological Activities

| Position | Modification Type | Biological Activity |

|---|---|---|

| 2 | Heterocyclic substitutions | Anti-viral, anti-bacterial |

| 4 | Lipophilic groups | Enhanced anti-cancer |

| 6 | Electron-rich substituents | Increased antibacterial |

| 8 | Phenyl ring | Improved anti-cancer |

Approved Drugs Containing this compound

Several this compound-based drugs have been approved for clinical use, showcasing their therapeutic potential:

- Prazosin Hydrochloride : Used primarily for hypertension management .

- Doxazosin Mesylate : Another antihypertensive agent with additional applications in benign prostatic hyperplasia .

- Terazosin Hydrochloride : Similar to doxazosin, it is effective in treating hypertension and urinary retention due to prostate enlargement .

Case Study 1: Anticancer Activity

A study demonstrated that a series of novel 6-alkoxy-4-substituted-aminoquinazolines exhibited potent EGFR kinase inhibitory activity, leading to significant tumor growth inhibition in preclinical models. The introduction of a β-halopropionamide chain at the sixth position enhanced the inhibitory effects compared to the parent compound .

Case Study 2: Antiviral Research

Research investigating this compound derivatives as potential anti-SARS-CoV-2 agents revealed promising results, indicating that certain compounds could inhibit viral replication effectively. This highlights the versatility of quinazolines in addressing emerging infectious diseases .

Future Directions in this compound Research

The ongoing exploration of this compound derivatives holds promise for developing new therapeutic agents. Future research may focus on:

- Targeted Drug Design : Utilizing computer-aided drug design (CADD) to optimize structures for specific biological targets.

- Combination Therapies : Investigating the synergistic effects of quinazolines with other pharmacological agents to enhance efficacy against complex diseases like cancer and viral infections.

- Sustainable Synthesis : Developing eco-friendly synthetic methods for producing quinazolines to meet growing pharmaceutical demands sustainably.

作用机制

The mechanism of action of quinazoline derivatives varies depending on their specific biological target:

Anticancer Activity: this compound derivatives inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival.

Antibacterial Activity: this compound derivatives can inhibit bacterial enzymes and disrupt bacterial cell wall synthesis, leading to bacterial cell death.

Anti-inflammatory Activity: this compound compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation.

相似化合物的比较

Quinazoline is structurally similar to other diazanaphthalenes, including:

Cinnoline: An isomer of this compound with nitrogen atoms at positions 1 and 2 of the naphthalene ring.

Quinoxaline: An isomer with nitrogen atoms at positions 1 and 4 of the naphthalene ring.

Phthalazine: An isomer with nitrogen atoms at positions 1 and 3 of the naphthalene ring.

Uniqueness of this compound:

- This compound’s unique structure allows for a wide range of chemical modifications, making it a versatile scaffold for drug development .

- Its ability to form stable N-oxide derivatives and participate in various chemical reactions enhances its utility in medicinal chemistry .

This compound and its derivatives continue to be a focal point of research due to their diverse biological activities and potential therapeutic applications. The ongoing study of these compounds promises to yield new insights and advancements in various scientific fields.

生物活性

Quinazoline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound and its derivatives, including their mechanisms of action, therapeutic potentials, and recent advancements in research.

Chemical Structure and Derivatives

This compound is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Various derivatives of this compound, particularly quinazolinones, have been synthesized to enhance biological activity. These modifications often involve substituents that can influence the compound's interaction with biological targets.

Pharmacological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : this compound derivatives have shown promising results against various cancer cell lines. For instance, compounds targeting the epidermal growth factor receptor (EGFR) demonstrated potent inhibition with IC50 values as low as 0.096 μM against MCF-7 breast cancer cells . A study highlighted the anticancer efficacy of a quinazolinone-chalcone derivative that induced cell cycle arrest in pancreatic cancer cells .

- Antimicrobial Activity : this compound derivatives have been evaluated for their antibacterial and antifungal properties. Certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.78 to 12.5 μg/mL . Additionally, this compound-based hybrids showed effectiveness against various fungal strains.

- Anti-inflammatory Activity : Several studies indicate that this compound derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Compounds have been synthesized that demonstrate high selectivity for cyclooxygenase enzymes (COX-1/COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs).

- Antidiabetic Activity : Research has identified this compound derivatives as effective inhibitors of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. These compounds may provide therapeutic benefits in managing diabetes by regulating blood glucose levels .

- Antimalarial and Antitubercular Activity : Recent investigations have revealed that certain this compound derivatives exhibit significant antimalarial activity against Plasmodium falciparum and antitubercular activity against multi-drug-resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is heavily influenced by their chemical structure. SAR studies have shown that the presence of bulky substituents can enhance the potency of these compounds. For example, modifications at specific positions on the this compound ring can lead to improved binding affinity to target proteins, thereby increasing their therapeutic efficacy .

Case Study 1: Anticancer Quinazolines

A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and tested for anticancer activity. The most potent compound demonstrated an IC50 value of 0.096 μM against EGFR, highlighting its potential as an anticancer agent .

Case Study 2: Antitubercular Quinazolines

In a study focusing on anti-tuberculosis agents, researchers synthesized 24 quinazolinone benzoates. Four compounds showed significant anti-tubercular activity, validating the potential of this compound derivatives in treating resistant strains .

属性

IUPAC Name |

quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVCLYRUEFBMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075214 | |

| Record name | Quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-82-7 | |

| Record name | Quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINAZOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB9QUR18NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do quinazoline derivatives exert their anticancer effects?

A1: this compound derivatives display anticancer activity through various mechanisms. They have been shown to:

- Inhibit tyrosine kinase activity: Specifically targeting the epidermal growth factor receptor (EGFR) by binding to the ATP binding site. [] This disrupts downstream signaling pathways involved in cell proliferation and survival. [, , , ]

- Induce apoptosis: Triggering programmed cell death in cancer cells, often through both classical apoptosis pathways and overcoming anoikis resistance. []

- Impair tumor vascularity: Disrupting the formation of new blood vessels within tumors, effectively starving them of nutrients and oxygen. []

- Modulate gene and protein expression: Affecting key players in cancer progression, including receptor tyrosine kinases, dihydrofolate reductase (DHFR), topoisomerases, histone deacetylases, and apoptotic proteins. []

Q2: Can you elaborate on the role of quinazolines as dihydrofolate reductase (DHFR) inhibitors?

A2: Similar to the prominent antifolates methotrexate and aminopterin, this compound analogs demonstrate inhibitory activity against DHFR. [, ] This enzyme is crucial for folate metabolism, essential for DNA synthesis and cell division.

Q3: How do quinazolines interact with DHFR at a molecular level?

A3: Crystallographic studies of quinespar, a this compound analog of methotrexate, suggest that 2,4-diaminoquinazolines bind to DHFR similarly to 2,4-diaminopteridines. [] The orientation of the this compound ring within the molecule, relative to folic acid and DHFR-bound methotrexate, provides insights into the binding interaction. []

Q4: Are there specific structural features of quinazolines that contribute to their antileishmanial activity?

A4: Research indicates that N2,N4-disubstituted this compound-2,4-diamines exhibit promising antileishmanial activity against Leishmania donovani and L. amazonensis. [] Further studies on structure-activity relationships are crucial to optimize efficacy and pharmacokinetic properties.

Q5: What is the basic chemical structure of this compound?

A5: this compound is a heterocyclic compound composed of a benzene ring fused with a pyrimidine ring. []

Q6: How do spectroscopic techniques aid in characterizing this compound derivatives?

A6: Various spectroscopic methods are employed to elucidate the structure of newly synthesized this compound derivatives. These include:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the arrangement of atoms within the molecule. Both 1H NMR and 13C NMR are frequently used. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and provides information about fragmentation patterns, aiding in structural elucidation. [, , ]

Q7: How stable are this compound derivatives under various conditions?

A7: The stability of quinazolines can vary depending on their specific chemical structure and environmental conditions. Studies have investigated stability under:

- Stressful conditions: Assessing the impact of temperature, light, oxidants, and acidic/alkaline hydrolysis. []

- Formulation: Evaluating stability in various formulations and exploring strategies to improve solubility, bioavailability, and shelf-life. []

Q8: How is computational chemistry employed in this compound research?

A8: Computational methods play a crucial role in:

- Drug design: Employing molecular docking simulations to predict binding affinities and interactions with target proteins, such as DHFR and EGFR. [, , ]

- Structure-activity relationship (SAR) studies: Developing quantitative SAR (QSAR) models to correlate structural features of quinazolines with their biological activity. []

- Mechanistic investigations: Utilizing density functional theory (DFT) calculations to gain a deeper understanding of reaction mechanisms and catalytic properties. []

Q9: How do structural modifications impact the biological activity of quinazolines?

A9: Extensive SAR studies have revealed crucial insights into the impact of substituents on this compound activity:

- 4-Anilino substituents: Small lipophilic electron-withdrawing groups at the 3-position of the phenyl ring enhance potency against EGFR. []

- This compound ring substituents: Electron-donating groups at the 6- or 7-position generally increase activity, with 6,7-dimethoxy derivatives exhibiting high potency. []

- Acrylamide derivatives: Introduction of acrylamide moieties at the 6-position can lead to irreversible inhibition of EGFR. []

Q10: What are the implications of SAR findings for drug development?

A10: Understanding SAR is essential for optimizing lead compounds to achieve:

Q11: What types of in vitro assays are employed to evaluate this compound activity?

A11: Researchers utilize various in vitro assays to assess the biological activity of this compound derivatives. These include:

- Cytotoxicity assays (e.g., MTT assay): Measuring the ability of compounds to inhibit the growth and survival of cancer cells. [, , , ]

- Enzyme inhibition assays: Quantifying the ability of compounds to inhibit the activity of specific enzymes, such as DHFR and EGFR. [, , , , ]

- Antiviral assays: Evaluating the ability of compounds to inhibit viral replication, as demonstrated with human cytomegalovirus. []

Q12: What in vivo models are used to study this compound efficacy?

A12: Animal models play a crucial role in evaluating the in vivo efficacy and safety of promising this compound derivatives. Examples include:

- Human tumor xenograft models: Assessing tumor growth inhibition in mice implanted with human cancer cells. []

- Murine models of visceral leishmaniasis: Evaluating the efficacy of compounds in reducing parasite burden in infected animals. []

Q13: What are the key challenges and future directions in this compound research?

A13: While quinazolines hold significant promise as therapeutic agents, several challenges remain:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。